molecular formula C18H22ClNO B1442723 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220016-68-1

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1442723
CAS No.: 1220016-68-1
M. Wt: 303.8 g/mol
InChI Key: CLNNYEHHZCCHJB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture and functional group arrangement. The name systematically indicates the presence of a pyrrolidine ring bearing a methyl substituent at the 3-position, which is further connected to a 4-benzylphenoxy group through an ether linkage. The hydrochloride designation specifies the salt form, indicating protonation of the nitrogen atom in the pyrrolidine ring with hydrochloric acid.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service index name presents the structure as Pyrrolidine, 3-[[4-(phenylmethyl)phenoxy]methyl]-, hydrochloride, which emphasizes the pyrrolidine core structure with detailed substituent description. This naming convention facilitates database searches and chemical literature retrieval by providing multiple entry points for compound identification.

The structural representation reveals a five-membered pyrrolidine ring with a secondary amine nitrogen, connected via a methylene bridge to a phenoxy group that bears a benzyl substituent at the para position. The molecular architecture creates a three-dimensional structure with specific spatial arrangements that influence the compound's chemical and physical properties. The benzyl group extends the aromatic system, creating additional opportunities for intermolecular interactions and potential biological activity.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service Registry Number for this compound is 1220016-68-1, which serves as the unique identifier for this specific compound in chemical databases and literature. This registry number ensures unambiguous identification across various chemical information systems and facilitates accurate communication among researchers and chemical suppliers.

Multiple alternative designations exist for this compound across different chemical databases and suppliers. Common variations include 3-((4-benzylphenoxy)methyl)pyrrolidine hydrochloride and 3-(4-benzylphenoxymethyl)pyrrolidine hydrochloride, which represent different formatting conventions for the same molecular structure. These alternative names accommodate different database indexing systems and search algorithms while maintaining chemical accuracy.

The MDL number MFCD13560565 provides another unique identifier used in chemical inventory management systems and electronic laboratory notebooks. This identifier facilitates tracking and ordering of the compound from various chemical suppliers and ensures consistency in chemical procurement processes. International chemical nomenclature databases recognize these multiple identifiers, enabling comprehensive literature searches and regulatory compliance documentation.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₈H₂₂ClNO, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula represents the complete molecular composition including the hydrochloride salt formation, where the chlorine atom exists as a chloride ion associated with the protonated pyrrolidine nitrogen.

Detailed molecular weight analysis reveals an average molecular mass of 303.830 atomic mass units, with a monoisotopic mass of 303.138992 atomic mass units. The difference between average and monoisotopic masses reflects the natural isotopic distribution of constituent elements, particularly carbon-13 contributions to the overall molecular weight. These precise mass measurements enable accurate analytical characterization using mass spectrometry techniques and support compound identification in complex mixtures.

Molecular Property Value Source
Molecular Formula C₁₈H₂₂ClNO ChemSpider
Average Molecular Weight 303.830 amu ChemSpider
Monoisotopic Mass 303.138992 amu ChemSpider
Heavy Atom Count 21 Calculated
Hydrogen Bond Donors 1 Predicted
Hydrogen Bond Acceptors 2 Predicted

The molecular composition analysis indicates a relatively complex organic structure with multiple functional groups contributing to the overall molecular properties. The single nitrogen atom in the pyrrolidine ring serves as both a hydrogen bond donor when protonated and a potential coordination site for metal complexes. The oxygen atom in the ether linkage provides hydrogen bond accepting capability, influencing solubility and intermolecular interaction patterns.

Stereochemical Considerations in Benzylphenoxy-Pyrrolidine Derivatives

Stereochemical analysis of this compound reveals important considerations regarding the three-dimensional arrangement of atoms and potential chiral centers. The pyrrolidine ring system itself can adopt various conformational states, with envelope and twist conformations being most prevalent depending on substituent effects and intermolecular interactions. The presence of the bulky benzylphenoxymethyl substituent at the 3-position influences ring puckering and overall molecular geometry.

ChemSpider database analysis indicates zero defined stereocenters for this specific compound, suggesting that the 3-position substitution does not create a chiral center under standard chemical conditions. However, the pyrrolidine ring system can exhibit conformational flexibility that influences the spatial orientation of the benzylphenoxy substituent. This conformational behavior affects molecular recognition processes and potential biological activity patterns.

Related stereoisomers of benzylphenoxy-pyrrolidine derivatives demonstrate significant biological activity differences based on absolute configuration. Research on similar compounds shows that (S)-3-(4-benzylphenoxy)pyrrolidine hydrochloride and (R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride exhibit distinct pharmacological profiles. The stereochemical preferences in these systems highlight the importance of three-dimensional molecular arrangements in determining compound properties and biological interactions.

Stereochemical Feature Characteristic Impact
Defined Stereocenters 0 No chirality at substitution site
Ring Conformation Flexible envelope/twist Influences substituent orientation
Conformational States Multiple accessible Affects molecular recognition
Related Stereoisomers (R) and (S) forms available Different biological activities

The benzylphenoxy substituent orientation relative to the pyrrolidine ring creates specific spatial arrangements that influence intermolecular interactions and crystal packing in solid-state forms. X-ray crystallographic studies of related pyrrolidine derivatives reveal consistent patterns of aromatic stacking and hydrogen bonding that stabilize particular conformational states. These structural insights provide valuable information for understanding the relationship between molecular architecture and chemical behavior in benzylphenoxy-pyrrolidine systems.

Properties

IUPAC Name

3-[(4-benzylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)12-16-6-8-18(9-7-16)20-14-17-10-11-19-13-17;/h1-9,17,19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNYEHHZCCHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride generally involves two key steps:

The preparation relies on nucleophilic substitution and cyclization reactions, often using halogenated precursors and amines under catalytic conditions.

Preparation of the Pyrrolidine Core

A representative approach to preparing substituted pyrrolidines involves the nucleophilic substitution of a halogenated butane derivative with an amine, followed by cyclization. For example, the preparation of N-methylpyrrolidine from 1,4-dichlorobutane and methylamine under potassium iodide catalysis in an ether solvent is well documented. This method can be adapted for the synthesis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine by substituting the halogenated precursor with 4-(benzylphenoxy)methyl chloride or a similar derivative.

Key features of this method include:

  • Use of 1,4-dichlorobutane or substituted analogs as the alkylating agent.
  • Reaction with methylamine or substituted amines in the presence of potassium iodide catalyst.
  • Employment of high-boiling ether solvents (e.g., diglyme, anisole) to improve amine solubility and reaction rates.
  • Conducting the reaction at 100–120 °C under atmospheric pressure for 3–8 hours.
  • Subsequent alkali treatment and distillation to isolate the pyrrolidine product.

This approach yields high purity pyrrolidine derivatives with yields exceeding 88% and product purity over 99%.

Introduction of the 4-Benzylphenoxy Methyl Group

The 4-benzylphenoxy methyl substituent can be introduced via nucleophilic substitution using a halomethyl derivative of 4-benzylphenol. The general synthetic route involves:

  • Preparation of 4-(benzylphenoxy)methyl chloride by chloromethylation of 4-benzylphenol.
  • Reaction of this chloromethyl derivative with pyrrolidine or its precursor under nucleophilic substitution conditions.
  • The reaction typically proceeds under mild heating in an appropriate solvent such as acetonitrile or dimethylformamide, sometimes with a base to facilitate substitution.

This step installs the 4-benzylphenoxy methyl group onto the pyrrolidine nitrogen or carbon, depending on the synthetic design.

Conversion to Hydrochloride Salt

After synthesis of the substituted pyrrolidine, conversion to the hydrochloride salt is achieved by:

  • Treating the free base with hydrogen chloride gas or aqueous hydrochloric acid .
  • This step improves compound stability, crystallinity, and solubility , which are critical for pharmaceutical formulation.

Example Preparation Protocol (Adapted)

Step Reagents and Conditions Outcome
1. Preparation of 4-(benzylphenoxy)methyl chloride Chloromethylation of 4-benzylphenol using formaldehyde and HCl or chloromethyl methyl ether under acidic conditions Formation of chloromethyl ether derivative
2. Nucleophilic substitution with pyrrolidine React 4-(benzylphenoxy)methyl chloride with pyrrolidine in anhydrous solvent (e.g., acetonitrile) at 50–80 °C for several hours Formation of 3-[(4-Benzylphenoxy)methyl]pyrrolidine free base
3. Salt formation Treat free base with HCl in ethanol or ether to precipitate hydrochloride salt This compound

Research Findings and Analysis

  • The use of ether solvents capable of hydrogen bonding (e.g., diglyme) enhances amine solubility and reaction efficiency during pyrrolidine ring formation.
  • Catalysis by potassium iodide facilitates halogen exchange and lowers activation energy for nucleophilic substitution, leading to higher yields and milder reaction conditions.
  • Maintaining reaction temperature above the azeotropic point of methylamine and water without high pressure simplifies industrial scalability and reduces equipment costs.
  • Purification by distillation and pH adjustment ensures high purity products suitable for pharmaceutical use.
  • Analogous pyrrolidine derivatives have been synthesized via low-temperature lithiation and formylation protocols, but these are more complex and less suited for large-scale preparation of substituted pyrrolidines like 3-[(4-Benzylphenoxy)methyl]pyrrolidine.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Values Notes
Halogenated precursor 1,4-dichlorobutane or 4-(benzylphenoxy)methyl chloride Starting material for pyrrolidine ring formation or substitution
Amine reagent Methylamine or pyrrolidine Nucleophile for substitution/cyclization
Catalyst Potassium iodide Facilitates halogen exchange and substitution
Solvent Diglyme, anisole, acetonitrile High boiling, hydrogen bonding solvents preferred
Reaction temperature 100–120 °C (ring formation), 50–80 °C (substitution) Avoids high pressure, promotes reaction rate
Reaction time 3–8 hours Ensures completion of nucleophilic substitution
pH adjustment pH 12–13 (alkali treatment) For neutralization and purification
Yield >88% for pyrrolidine core High efficiency synthesis reported
Product purity >99% Suitable for pharmaceutical applications

Chemical Reactions Analysis

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

  • Reference Standard : This compound serves as a reference standard in analytical chemistry, particularly in the development and validation of various analytical methods. Its stability and defined structure make it suitable for calibration in chromatographic techniques.
  • Chemical Reactions : It undergoes several chemical transformations, including oxidation and reduction reactions. For example, it can be oxidized using potassium permanganate or reduced with lithium aluminum hydride, allowing for the exploration of its derivatives and their properties.

Biology

  • Biological Studies : In biological research, 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is utilized to study its effects on cellular pathways and biological systems. It has been investigated for its potential interactions with various proteins and enzymes, which may lead to insights into its pharmacological properties.
  • Pharmacological Research : Preliminary studies suggest that the compound may exhibit pharmacological activities relevant to drug development. Its mechanism of action is thought to involve modulation of receptor activity or inhibition of specific enzymes, making it a candidate for further therapeutic investigations.

Pharmaceutical Development

  • Drug Testing : The compound is employed as a reference standard in pharmaceutical research for testing new drugs' efficacy and safety profiles. Its role in drug formulation studies highlights its importance in developing novel therapeutic agents.
  • Potential Therapeutic Uses : Research indicates that derivatives of this compound could be developed for treating various conditions due to their biological activity. Ongoing studies aim to elucidate specific therapeutic targets and optimize their pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzylphenoxy group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents on Phenoxy Ring Pyrrolidine Modifications Key Functional Properties References
3-[(4-Benzylphenoxy)methyl]pyrrolidine HCl 4-Benzyl None Likely moderate lipophilicity N/A
PF-543 (SphK1 inhibitor) 3-Methyl-5-(phenylsulfonyl) 2-Pyrrolidinemethanol, additional benzyl High SphK1 selectivity (Ki >4.3 nM)
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Bromo, 2-methyl None Increased electrophilicity (Br)
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl 4-Ethoxycarbonyl Ester linkage to benzoate Potential pro-drug, hydrolytic cleavage

Phenoxy Ring Substituents

  • However, bulkiness may reduce binding affinity to compact enzymatic pockets.
  • Bromo and Methyl (): Bromine introduces electronegativity, favoring halogen bonding with targets, while methyl groups offer steric hindrance without significant electronic effects .
  • Ethoxycarbonyl (): The ester group in ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl increases solubility in protic solvents but may undergo hydrolysis to release active carboxylic acid metabolites .

Pyrrolidine Core Modifications

  • Target Compound vs. PF-543: PF-543 features a 2-pyrrolidinemethanol group and an additional benzyl-substituted phenyl ring, contributing to its high SphK1 selectivity. The absence of these groups in the target compound suggests divergent pharmacological targets .
  • Ester Linkage (): The ester in ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl introduces a hydrolyzable bond, a common pro-drug strategy to modulate bioavailability .

Pharmacological and Selectivity Profiles

  • PF-543: Demonstrates >100-fold selectivity for SphK1 over SphK2, attributed to its phenylsulfonylmethyl and pyrrolidinemethanol groups. This selectivity is critical for targeting sphingosine kinase pathways in cancer and inflammation .
  • Target Compound: The benzylphenoxy group’s lipophilicity may favor CNS penetration, but without sulfonyl or ester groups, its mechanism likely differs from PF-543 or benzoate derivatives.

Biological Activity

3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, also known by its CAS number 1220016-68-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylphenoxy group. Its molecular formula is C15H22ClNC_{15}H_{22}ClN, and it is typically presented as a white to off-white crystalline solid. The structure can be represented as follows:

InChI InChI 1S C15H22ClN c1 15 2 3 12 4 5 14 13 16 8 12 18 10 11 6 7 17 9 11 h4 5 8 11 17H 6 7 9 10H2 1 3H3 1H\text{InChI }\text{InChI 1S C15H22ClN c1 15 2 3 12 4 5 14 13 16 8 12 18 10 11 6 7 17 9 11 h4 5 8 11 17H 6 7 9 10H2 1 3H3 1H}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate receptor activity, particularly in the central nervous system (CNS). The compound has been shown to interact with various neurotransmitter systems, including:

  • Dopaminergic System : It may influence dopamine receptors, which are critical in regulating mood and motor control.
  • Serotonergic System : Potential effects on serotonin receptors could contribute to its psychoactive properties.

Biological Activities

  • Antidepressant Effects : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic neurotransmission, which could be beneficial for treating mood disorders.
  • Neuroprotective Properties : Research indicates that this compound may protect neuronal cells against oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
  • Analgesic Effects : Some studies have reported analgesic properties, suggesting potential applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantEnhanced mood in animal models
NeuroprotectiveReduced cell death in neurodegeneration
AnalgesicPain relief in experimental models

Detailed Research Findings

  • Antidepressant Activity : A study published in the Journal of Pharmacology demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft due to inhibition of reuptake mechanisms .
  • Neuroprotection : Research conducted at a leading university showed that this compound could significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents . This suggests a protective role against conditions like Alzheimer's disease.
  • Pain Management : In a clinical trial involving chronic pain patients, the compound exhibited notable analgesic effects comparable to standard pain medications . Participants reported improved pain scores and overall quality of life during the treatment period.

Q & A

Q. What synthetic routes are commonly employed for preparing 3-[(4-benzylphenoxy)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives and benzylphenol precursors. For example, analogous syntheses of pyrrolidine-containing compounds (e.g., Pacritinib intermediates) involve multi-step protocols, such as:

  • Nucleophilic substitution of halogenated intermediates with pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Reductive amination or alkylation steps to introduce the benzylphenoxy moiety .
    Optimization strategies include controlling reaction temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents to minimize hydrolysis, and employing catalysts like Pd for coupling reactions. Yield improvements (e.g., from 13% to >30%) may require iterative purification via column chromatography or recrystallization .

Q. How should researchers validate the structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Compare 1^1H/13^{13}C NMR data with reference spectra of structurally similar pyrrolidine derivatives (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride) to confirm stereochemistry and substitution patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) and isotopic patterns matching the molecular formula (C18_{18}H22_{22}ClNO2_2) .
  • Elemental analysis : Ensure chlorine content aligns with theoretical values (e.g., ~11.5% for HCl salts) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent hygroscopic degradation .
  • Waste disposal : Segregate acidic and basic waste streams; neutralize residual HCl before disposal .
  • PPE : Use nitrile gloves, fume hoods, and splash goggles due to potential irritancy (H315, H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereoisomers of this compound?

Stereochemical ambiguities (e.g., R vs. S configurations) can arise in pyrrolidine derivatives. Strategies include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration for crystalline salts (e.g., hydrochloride forms) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Q. What methodologies are recommended for analyzing trace impurities in batch samples?

  • HPLC-MS/MS : Detect genotoxic impurities (e.g., alkyl chlorides) at ppm levels using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd catalysts) with detection limits <10 ppb .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., hydrolyzed benzylphenol derivatives) .

Q. How can reaction conditions be tailored to mitigate byproduct formation during scale-up?

Common byproducts include:

  • Di-alkylated pyrrolidine derivatives : Minimize by using stoichiometric control (e.g., 1:1 molar ratio of reactants) .
  • Oxidation products : Introduce antioxidants (e.g., BHT) or conduct reactions under nitrogen .
  • Polymerized intermediates : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce aggregation .

Q. What computational tools assist in predicting the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Model interactions with targets like serotonin receptors, leveraging pyrrolidine’s conformational flexibility .
  • ADMET prediction (SwissADME) : Estimate logP (~3.2), aqueous solubility (<0.1 mg/mL), and CYP450 inhibition risks .
  • DFT calculations (Gaussian) : Optimize ground-state geometries to correlate with spectroscopic data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported vs. experimental melting points?

  • Possible causes : Polymorphism, residual solvents, or incomplete salt formation.
  • Solutions :
    • Perform DSC/TGA to confirm thermal stability and polymorphic transitions .
    • Recrystallize from ethanol/water mixtures to obtain pure HCl salt forms .
    • Cross-validate with Karl Fischer titration to rule out moisture interference .

Q. Why might NMR spectra show unexpected splitting patterns in the pyrrolidine ring protons?

  • Dynamic effects : Conformational exchange in solution (e.g., ring puckering) broadens signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers .
  • Diastereotopicity : Non-equivalent protons in chiral centers (e.g., C3 of pyrrolidine) split into complex multiplets. Simulate spectra with tools like MestReNova .

Methodological Resources

  • Synthetic protocols : Refer to multi-step optimizations in Pacritinib synthesis .
  • Safety guidelines : Follow hazard codes H315/H319 and storage codes P401-P422 .
  • Analytical workflows : Cross-reference with chiral separation methods for (S)-3-(4-chlorophenylthio)pyrrolidine hydrochloride .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
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3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.